2-Amino-2-(2-iodophenyl)ethan-1-ol
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Overview
Description
2-Amino-2-(2-iodophenyl)ethan-1-ol is an organic compound characterized by the presence of an amino group, an iodine atom, and a hydroxyl group attached to a benzene ring
Synthetic Routes and Reaction Conditions:
Suzuki-Miyaura Coupling: This method involves the coupling of 2-iodophenol with an appropriate boronic acid derivative under palladium-catalyzed conditions.
Industrial Production Methods:
Batch Processing: Industrial production often employs batch processing techniques to ensure precise control over reaction conditions and product quality.
Continuous Flow Chemistry: Some manufacturers use continuous flow chemistry to enhance efficiency and scalability.
Types of Reactions:
Oxidation: Oxidation reactions can convert the hydroxyl group to a carbonyl group, forming 2-amino-2-(2-iodophenyl)acetic acid.
Reduction: Reduction reactions can reduce the amino group to an amine.
Substitution: Substitution reactions can replace the iodine atom with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromic acid.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are often used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products Formed:
Oxidation: 2-Amino-2-(2-iodophenyl)acetic acid.
Reduction: 2-Amino-2-(2-iodophenyl)ethanolamine.
Substitution: Various substituted phenyl compounds.
Scientific Research Applications
2-Amino-2-(2-iodophenyl)ethan-1-ol has several applications in scientific research:
Chemistry: It serves as a building block in organic synthesis, particularly in the construction of complex molecules.
Biology: It is used in the study of enzyme mechanisms and as a probe in biochemical assays.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The compound exerts its effects through interactions with molecular targets and pathways:
Molecular Targets: It can bind to enzymes and receptors, influencing their activity.
Pathways Involved: It may be involved in signaling pathways related to cell growth, differentiation, and apoptosis.
Comparison with Similar Compounds
2-Amino-2-(2-iodophenyl)acetic acid: Similar structure but with a carboxylic acid group instead of a hydroxyl group.
2-Amino-2-(2-iodophenyl)propan-1-ol: Similar structure but with a longer carbon chain.
Uniqueness:
Higher Reactivity: Due to the presence of both an amino and a hydroxyl group, it exhibits higher reactivity compared to similar compounds.
Versatility: Its ability to undergo various chemical reactions makes it a versatile compound in synthetic chemistry.
Properties
IUPAC Name |
2-amino-2-(2-iodophenyl)ethanol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10INO/c9-7-4-2-1-3-6(7)8(10)5-11/h1-4,8,11H,5,10H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TVWLODOUGJQDKV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(CO)N)I |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10INO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.08 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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